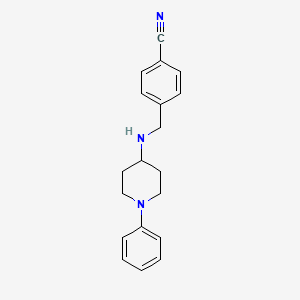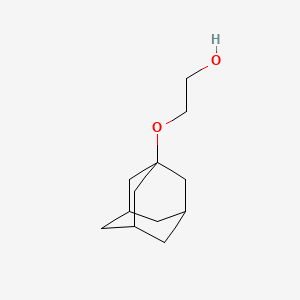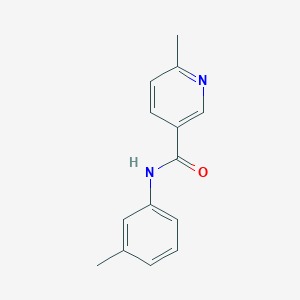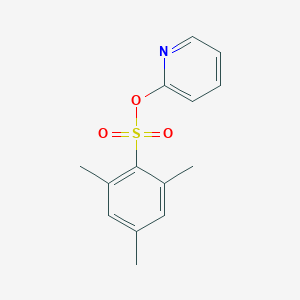
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用機序
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone acts as a competitive antagonist of the ionotropic glutamate receptor. The compound binds to the receptor at the same site as glutamate, preventing the binding of glutamate and thus blocking the receptor's activation. This results in a decrease in excitatory synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the release of glutamate from presynaptic terminals, resulting in a decrease in excitatory synaptic transmission. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to decrease the amplitude and frequency of excitatory postsynaptic currents, further reducing synaptic transmission.
実験室実験の利点と制限
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a number of advantages and limitations for lab experiments. One advantage is that the compound is highly selective for the ionotropic glutamate receptor, making it a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one limitation is that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are a number of future directions for the study of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One direction is to further study the role of glutamate receptors in various neurological disorders using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone as a tool. Another direction is to develop new compounds that are more selective and have longer half-lives than 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. Finally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone could be used in combination with other compounds to study the interactions between different neurotransmitter systems.
合成法
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylsulfanylacetaldehyde with 3,4-dihydroquinoline in the presence of a strong base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone.
科学的研究の応用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. The compound has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a critical role in synaptic transmission and plasticity. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBPJYGSRNVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)



![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)

